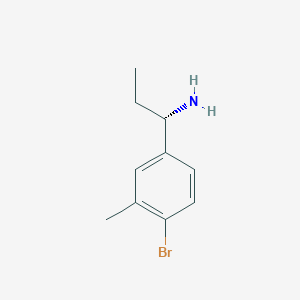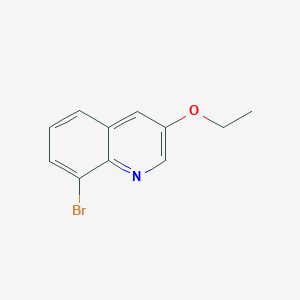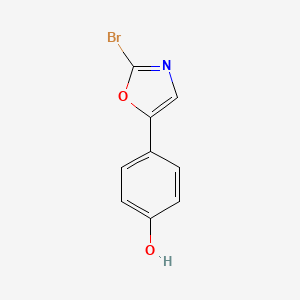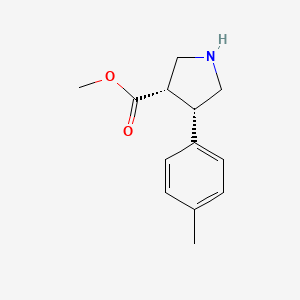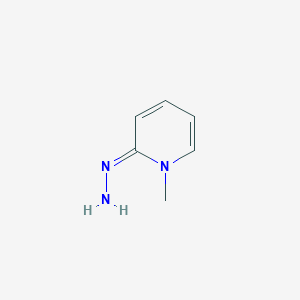
Ethyl 3-(bromomethyl)-2-chloro-4-fluorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(bromomethyl)-2-chloro-4-fluorobenzoate is an organic compound that belongs to the class of benzoates. It is characterized by the presence of bromomethyl, chloro, and fluoro substituents on the benzene ring, making it a versatile intermediate in organic synthesis. This compound is often used in the preparation of various pharmaceuticals and agrochemicals due to its unique reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(bromomethyl)-2-chloro-4-fluorobenzoate typically involves a multi-step process. One common method includes the bromination of ethyl 3-methyl-2-chloro-4-fluorobenzoate using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent such as carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and yield. The use of automated systems allows for precise addition of reagents and maintenance of optimal temperatures, leading to higher efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(bromomethyl)-2-chloro-4-fluorobenzoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate would produce a carboxylic acid.
Aplicaciones Científicas De Investigación
Ethyl 3-(bromomethyl)-2-chloro-4-fluorobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules for studying biological pathways and interactions.
Medicine: It serves as a precursor in the development of drugs targeting specific diseases, such as cancer and infectious diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Ethyl 3-(bromomethyl)-2-chloro-4-fluorobenzoate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is particularly reactive, allowing for various substitution reactions. The presence of chloro and fluoro substituents on the benzene ring can influence the electronic properties of the compound, affecting its reactivity and interaction with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 3-(chloromethyl)-2-chloro-4-fluorobenzoate
- Ethyl 3-(bromomethyl)-2-chloro-4-methylbenzoate
- Ethyl 3-(bromomethyl)-2-fluoro-4-chlorobenzoate
Uniqueness
Ethyl 3-(bromomethyl)-2-chloro-4-fluorobenzoate is unique due to the combination of bromomethyl, chloro, and fluoro substituents, which impart distinct reactivity and properties. This makes it a valuable intermediate in the synthesis of a wide range of compounds with diverse applications.
Propiedades
Fórmula molecular |
C10H9BrClFO2 |
|---|---|
Peso molecular |
295.53 g/mol |
Nombre IUPAC |
ethyl 3-(bromomethyl)-2-chloro-4-fluorobenzoate |
InChI |
InChI=1S/C10H9BrClFO2/c1-2-15-10(14)6-3-4-8(13)7(5-11)9(6)12/h3-4H,2,5H2,1H3 |
Clave InChI |
GKVCMZVNNYZYHT-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C(=C(C=C1)F)CBr)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


